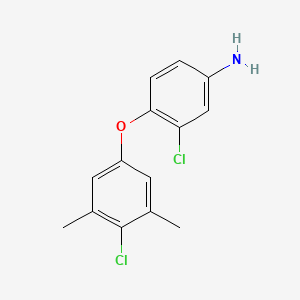

3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline

Description

Significance of Aniline (B41778) Core Structures in Bioactive Molecules

The aniline core, consisting of a phenyl group attached to an amino group (C6H5NH2), is a fundamental building block in a vast array of bioactive molecules and pharmaceuticals. geeksforgeeks.orgbyjus.comresearchgate.net Its structural versatility and ability to participate in various chemical reactions make it a valuable scaffold in drug discovery. cresset-group.com The amino group can act as a hydrogen bond donor, while the aromatic ring can engage in π-stacking and hydrophobic interactions, facilitating binding to biological targets like enzymes and receptors. wikipedia.org

Aniline derivatives are found in numerous FDA-approved drugs, highlighting their therapeutic importance. cresset-group.com However, the aniline moiety can also be associated with metabolic instability or toxicity, prompting medicinal chemists to sometimes seek replacements to optimize a drug candidate's pharmacological profile. cresset-group.com

Key Characteristics of the Aniline Core:

| Property | Description |

| Structure | A phenyl group (-C6H5) bonded to an amino group (-NH2). geeksforgeeks.orgwikipedia.org |

| Reactivity | The amino group confers basic properties, though aniline is a weak base. It readily undergoes reactions like acylation, alkylation, and diazotization. byjus.comwikipedia.org |

| Biological Interactions | Capable of hydrogen bonding, hydrophobic interactions, and π-stacking with biological macromolecules. wikipedia.org |

| Applications | A key component in the synthesis of dyes, polymers, and a wide range of pharmaceuticals, including analgesics and antimicrobials. geeksforgeeks.orgbyjus.com |

Overview of Substituted Phenoxy-Anilines as Research Compounds

Substituted phenoxy-anilines serve as valuable tools in chemical biology research. They are often synthesized as analogs of more complex molecules to probe structure-activity relationships and to understand interactions with biological systems. nih.govacs.org For instance, halogenated phenoxyanilines (POAs) have been synthesized and used as analogs of polybrominated diphenyl ethers (PBDEs), which are environmental toxicants. nih.govnih.gov

These compounds are particularly useful for investigating enzymes involved in xenobiotic metabolism, such as the cytochrome P450 (CYP) family. nih.govacs.org Studies using a series of POA congeners have provided insights into how halogenation patterns affect ligand binding and inhibition of specific CYP enzymes, like CYP2B6. nih.govnih.gov Research has shown that the identity and position of halogen atoms on the phenoxy-aniline scaffold can significantly alter binding affinity and inhibitory potency. acs.org

Current Research Landscape and Gaps for 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline

The current research landscape for halogenated phenoxy-anilines is primarily focused on their interactions with metabolic enzymes and their potential as therapeutic agents or as probes to understand toxicity mechanisms. nih.govnih.gov For example, a related compound, 3-chloro-4-(4-chlorophenoxy) aniline, has been investigated for its antiplasmodial activity against the malaria parasite, Plasmodium falciparum. nih.govscispace.com This research highlights the potential of this class of compounds in infectious disease drug discovery. nih.gov

However, a specific and detailed investigation into This compound is notably absent in the current scientific literature. While its structural components—the chlorinated aniline and the substituted phenoxy group—are present in other studied molecules, this particular combination remains uncharacterized.

Identified Research Gaps:

Biological Activity: There is a lack of data on the specific biological activities of this compound. Its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent has not been explored.

Enzyme Interaction Profile: While related phenoxy-anilines have been studied for their effects on cytochrome P450 enzymes, the specific interaction profile of this compound with CYP enzymes or other biological targets is unknown. nih.govacs.org

Synthesis and Characterization: While methods for synthesizing similar compounds exist, specific synthetic routes and full characterization data for this compound are not widely published. nih.gov

The absence of research on this specific derivative presents an opportunity for future studies to synthesize the compound, characterize its physicochemical properties, and screen it for various biological activities, thereby filling a clear gap in the current understanding of halogenated phenoxy-aniline derivatives.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO/c1-8-5-11(6-9(2)14(8)16)18-13-4-3-10(17)7-12(13)15/h3-7H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVGTLBGPQGCST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301220587 | |

| Record name | 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57688-36-5 | |

| Record name | 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57688-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 4 Chloro 3,5 Dimethylphenoxy Aniline

Strategic Approaches to Phenoxy-Aniline Bond Formation

The construction of the diaryl ether linkage is a critical step in the synthesis of 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline. Various synthetic strategies can be employed to achieve this, primarily revolving around the formation of a carbon-oxygen bond between two aromatic rings.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the diaryl ether bond in the target molecule. This reaction typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by a nucleophile, in this case, a phenoxide. For the synthesis of a precursor to the target aniline (B41778), 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, a nucleophilic aromatic substitution approach has been demonstrated. nih.gov In this method, 4-chlorophenol (B41353) is treated with a base, such as potassium hydroxide (B78521) (KOH), to generate the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking 3,4-dichloronitrobenzene (B32671) and displacing one of the chloro groups. The reaction is facilitated by the presence of fine copper powder, which acts as a catalyst. nih.gov The resulting nitro compound can then be readily reduced to the desired aniline, 3-chloro-4-(4′-chlorophenoxy)aniline, a close analog of the target molecule.

The general mechanism for SNAr reactions involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring undergoing substitution is crucial for activating the ring towards nucleophilic attack and stabilizing the intermediate.

The Ullmann condensation, first reported by Fritz Ullmann in 1903, is a classical and widely used method for the synthesis of diaryl ethers. beilstein-journals.org This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide in the presence of a base. beilstein-journals.orgacs.org While a direct Ullmann condensation for the synthesis of this compound is not explicitly detailed in the provided search results, the principles of this reaction are highly relevant for the formation of its diaryl ether core.

The traditional Ullmann protocol often requires harsh reaction conditions, including high temperatures (around 200 °C) and stoichiometric amounts of copper powder. beilstein-journals.org However, significant advancements have been made to render this reaction milder and more efficient. The use of catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), in combination with various ligands, can significantly accelerate the reaction and allow for lower reaction temperatures. beilstein-journals.orgacs.orgacs.orgmdpi.com Ligands such as N,N-dimethylglycine and various diols have been shown to be effective in promoting the coupling of electron-rich aryl bromides with phenols. beilstein-journals.orgacs.org The choice of base, with cesium carbonate (Cs₂CO₃) often being effective, and solvent also plays a critical role in the success of the reaction. acs.org

The general reaction for an Ullmann condensation is as follows:

Ar-OH + Ar'-X + Base --(Cu catalyst, Ligand)--> Ar-O-Ar'

Where Ar and Ar' are aryl groups and X is a halide.

While traditionally used for the formation of carbon-carbon bonds, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been adapted for the synthesis of diaryl ethers. acs.orglibretexts.orgyoutube.comnih.gov This approach offers an alternative to the copper-catalyzed Ullmann condensation. The Suzuki-Miyaura reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate. libretexts.orgyoutube.com

For the synthesis of diaryl ethers, a modified Suzuki-Miyaura strategy can be employed. One such method involves a three-component coupling where an oxygen atom is formally inserted between the Suzuki-Miyaura coupling partners. acs.org This can be achieved by the in situ generation of an aryl borate (B1201080) intermediate through oxidation of an aryl boronic acid. acs.org This aryl borate can then participate in a palladium-catalyzed coupling with an aryl halide to form the diaryl ether. This method is advantageous as it allows for the use of readily available arylboronic acids as phenol equivalents. acs.org

The catalytic cycle for a typical Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound is contingent upon the availability of its key precursors: 4-Chloro-3,5-dimethylphenol and a suitably substituted 3-chloroaniline (B41212) derivative.

4-Chloro-3,5-dimethylphenol is a crucial intermediate, and its synthesis typically starts from 3,5-dimethylphenol (B42653). Several methods have been reported for the chlorination of 3,5-dimethylphenol to produce the desired product.

One common method involves the direct chlorination of 3,5-dimethylphenol using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. chemicalbook.com In a typical procedure, sulfuryl chloride is added to 3,5-dimethylphenol, and the reaction mixture is heated. After the reaction is complete, the product can be isolated by crystallization. chemicalbook.com

Another approach utilizes a copper-catalyzed oxychlorination reaction. In a patented method, 3,5-dimethylphenol is reacted with a chlorinating agent, such as a combination of hydrogen chloride and an alkali metal chloride, and an oxidizing agent like oxygen or air, in the presence of a cupric salt catalyst in an organic solvent. google.com This method is highlighted as an improvement over existing processes.

A different patented method describes a two-stage chlorination process using sulfuryl chloride with a co-catalyst system of benzyl (B1604629) thiophenol and aluminum chloride in a tetrachloroethylene (B127269) solvent. google.com This process involves a low-temperature chlorination phase followed by a high-temperature phase to achieve a high yield of the final product. google.com

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 3,5-Dimethylphenol | Sulfuryl Chloride | - | - | 80 | Not specified |

| 3,5-Dimethylphenol | Hydrogen Chloride/Alkali Metal Chloride & Oxygen | Cupric Salt | Organic Solvent | 60-120 | Not specified |

| 3,5-Dimethylphenol | Sulfuryl Chloride | Benzyl thiophenol/Aluminum chloride | Tetrachloroethylene | 30-45 then 50-65 | 82.6 |

This table is based on data from available research and patents. chemicalbook.comgoogle.comgoogle.com

The aniline portion of the target molecule is a substituted 3-chloroaniline. A common precursor for this type of compound is 3,4-dichloronitrobenzene, which can be reduced to 3,4-dichloroaniline (B118046). The catalytic hydrogenation of 3,4-dichloronitrobenzene is a widely used industrial process. chemicalbook.com This reduction is typically carried out using hydrogen gas under pressure in the presence of a noble metal catalyst, such as platinum. chemicalbook.comgoogle.comgoogle.com To prevent dehalogenation during the hydrogenation process, various additives, such as morpholine (B109124) or certain amino compounds, can be used as inhibitors. google.comgoogle.com

The synthesis of 3,4-dichloroaniline from 3,4-dichloronitrobenzene can be summarized as follows:

Reaction Scheme:

3,4-Dichloronitrobenzene + H₂ --(Catalyst, Inhibitor)--> 3,4-Dichloroaniline

Reaction Conditions for the Hydrogenation of 3,4-Dichloronitrobenzene

| Catalyst | Inhibitor | Temperature (°C) | Pressure |

| Platinum | Morpholine | 30-150 | >100 psig |

| Noble Metal Catalysts | Various additives | ~90 | 3750-4500 Torr |

| Platinum | Ethanolamine, etc. | Not specified | Not specified |

This table is based on data from available patents and chemical literature. chemicalbook.comgoogle.comgoogle.com

Chemical Reactivity and Derivatization of 3 Chloro 4 4 Chloro 3,5 Dimethylphenoxy Aniline

Oxidation Pathways and Corresponding Products

The aniline (B41778) moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The presence of an electron-donating amino group makes the aromatic ring electron-rich and thus prone to oxidation.

The oxidation of substituted anilines can lead to the formation of quinone or quinone-imine structures. acs.org For 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline, oxidation would likely target the aniline ring. The initial step often involves the formation of a radical cation, which can then undergo further reactions. Depending on the conditions, this can lead to polymerization or the formation of defined oxidation products like benzoquinones. openaccessjournals.com The oxidation of phenols and their derivatives to quinones is a well-known transformation. libretexts.org Given that anilines can be hydrolyzed to phenols, it is plausible that under certain oxidative conditions, the amino group could be converted to a hydroxyl group, followed by oxidation to a quinone.

Table 1: Potential Quinone-Type Products from Oxidation

| Reactant | Potential Product | Reaction Type |

|---|---|---|

| This compound | 2-Chloro-1,4-benzoquinone | Oxidative degradation |

| This compound | Substituted quinone-imine | Direct oxidation of the amine |

A variety of oxidizing agents can be employed for the selective oxidation of anilines. The choice of reagent is crucial in determining the final product. For instance, the oxidation of anilines can be controlled to yield azoxybenzenes or nitrobenzenes by adjusting the basicity of the reaction medium when using hydrogen peroxide. acs.orgresearchgate.net

Strong oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are known to oxidize substituted anilines, often leading to complex mixtures of products, including polymeric materials and quinones. openaccessjournals.com The selective oxidation to a specific product would require careful control of reaction parameters such as temperature, solvent, and stoichiometry of the oxidant. For instance, Fremy's salt (potassium nitrosodisulfonate) is a milder reagent known for the oxidation of phenols to quinones. libretexts.org

Table 2: Reagents for Selective Oxidation of Anilines

| Reagent | Typical Product from Anilines | Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) with a mild base (e.g., NaF) | Azoxybenzenes | Heating in a suitable solvent like acetonitrile. acs.orgresearchgate.net |

| Hydrogen Peroxide (H₂O₂) with a strong base (e.g., NaOMe) | Nitrobenzenes | Heating in a suitable solvent like acetonitrile. acs.orgresearchgate.net |

| Potassium Permanganate (KMnO₄) | Quinones, polymeric materials | Aqueous or organic solvents, often under acidic or neutral conditions. |

| Chromium Trioxide (CrO₃) | Quinones | Acidic conditions (e.g., in acetic acid or sulfuric acid). |

Reduction Reactions and Functional Group Interconversions

While the primary functional group of interest in the title compound is the amine, the synthesis of this compound likely involves the reduction of a corresponding nitro compound.

The synthesis of this compound would typically proceed through the reduction of the corresponding nitrobenzene derivative, 1-chloro-2-(4-chloro-3,5-dimethylphenoxy)-4-nitrobenzene. This reduction is a common and well-established transformation in organic synthesis. ncert.nic.in The reduction of aromatic nitro compounds is a key step in the synthesis of anilines. masterorganicchemistry.com A variety of methods are available for this conversion. wikipedia.org For a similar compound, 3-chloro-4-(4′-chlorophenoxy)aminobenzene, a preparation method involves the reduction of the nitro precursor using iron powder in a mixture of ethanol, water, and acetic acid. nih.gov

Several reducing agents can be employed for the conversion of an aromatic nitro group to an amine. The choice of reagent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Commonly used reducing agents include:

Metal/Acid Systems: Iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are classic and effective methods for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a clean and efficient method. wikipedia.orgcommonorganicchemistry.com

Metal Hydrides: While lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it tends to reduce aromatic nitro compounds to azo compounds. commonorganicchemistry.com Sodium borohydride (NaBH₄) is generally not effective for the reduction of nitro groups on its own but can be used in the presence of a catalyst. jsynthchem.com

Table 3: Common Reducing Agents for Aromatic Nitro to Amine Conversion

| Reducing Agent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Fe / HCl or Acetic Acid | Refluxing in aqueous or alcoholic solution. nih.gov | Generally well-tolerated by many functional groups. commonorganicchemistry.com |

| H₂ / Pd/C | Room temperature or elevated temperature and pressure. | Can also reduce other functional groups like alkenes and alkynes. commonorganicchemistry.com |

| SnCl₂ / HCl | Acidic conditions. | A mild reducing agent. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) / Catalyst | Requires a catalyst such as Ni(PPh₃)₄. jsynthchem.com | NaBH₄ alone is generally ineffective for nitro group reduction. jsynthchem.com |

Electrophilic and Nucleophilic Substitution Reactions

The aromatic rings of this compound are subject to both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The aniline ring is highly activated towards electrophilic substitution by the strongly electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com However, the para position is blocked by the phenoxy group. The ortho position to the amino group is also sterically hindered by the adjacent chloro substituent and the bulky phenoxy group. The phenoxy ring is activated by the ether oxygen and the two methyl groups, which are ortho and para directing. The chlorine atom on this ring is deactivating but also ortho, para-directing. Therefore, electrophilic attack is most likely to occur on the dimethyl-substituted phenoxy ring at the positions ortho and para to the ether linkage. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com

Nucleophilic Aromatic Substitution: The chlorine atoms on the aromatic rings make the compound a potential substrate for nucleophilic aromatic substitution, although these reactions typically require strong nucleophiles and often harsh conditions unless the ring is activated by strongly electron-withdrawing groups. acs.org The amino group is an activating group for electrophilic substitution and deactivating for nucleophilic substitution. acs.org Therefore, nucleophilic displacement of the chlorine on the aniline ring is expected to be difficult. The chlorine on the other ring might be more susceptible to substitution, especially if activated by a nitro group in a precursor molecule.

Table 4: Predicted Reactivity in Substitution Reactions

| Reaction Type | Predicted Site of Reaction | Influencing Factors |

|---|---|---|

| Electrophilic Substitution | Positions ortho and para to the ether linkage on the dimethyl-substituted ring. | Activating effect of the ether oxygen and methyl groups. organicmystery.com |

| Nucleophilic Substitution | Displacement of the chlorine on the phenoxy ring (more likely in a precursor with an activating group). | Deactivating effect of the amino group on the aniline ring for this reaction type. acs.org |

Halogen Atom Reactivity in Substitution Processes

The reactivity of the chlorine atoms in this compound towards substitution reactions is generally low under standard nucleophilic aromatic substitution (SNAr) conditions. For a nucleophilic aromatic substitution to readily occur, the aromatic ring typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.

In the case of this compound, the substituents on the aniline ring (the amino group and the phenoxy group) are electron-donating or weakly deactivating, which does not favor the stabilization of the Meisenheimer complex. Consequently, direct displacement of the chlorine atoms by common nucleophiles is challenging. However, under forcing conditions, such as high temperatures, high pressures, or the use of highly reactive nucleophiles and catalysts, substitution of the aromatic chlorine atoms may be possible, though such reactivity has not been extensively documented for this specific molecule.

Introduction of Diverse Substituents onto Aromatic Rings

The introduction of new substituents onto the aromatic rings of this compound is governed by the directing effects of the existing functional groups in electrophilic aromatic substitution reactions.

Aniline Ring: The amino group (-NH2) is a powerful activating and ortho-, para-directing group. The phenoxy group is also ortho-, para-directing. The chlorine atom is a deactivating but ortho-, para-directing group. The positions for electrophilic attack will be determined by the combined electronic and steric effects of these groups. The positions ortho and para to the strongly activating amino group are the most likely sites for substitution, although steric hindrance from the adjacent bulky phenoxy group and the chlorine atom may influence the regioselectivity.

Phenoxy Ring: On the second aromatic ring, the ether oxygen is an activating and ortho-, para-directing group, while the two methyl groups are also activating and ortho-, para-directing. The chlorine atom is deactivating but ortho-, para-directing. The positions for electrophilic attack on this ring will be influenced by the synergistic directing effects of these groups.

Common electrophilic substitution reactions that could be employed to introduce diverse substituents include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, provided that the reaction conditions are compatible with the existing functional groups.

Synthesis of Novel Derivatives for Structure-Activity Relationship Studies

The primary site for the synthesis of novel derivatives of this compound for structure-activity relationship (SAR) studies is the nucleophilic amino group. This group readily participates in a variety of reactions to form a wide range of derivatives.

One of the most common derivatizations is the formation of amides through acylation. For instance, the reaction of this compound with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) yields the corresponding N-acyl derivatives. A notable example is the synthesis of salicylanilides, a class of compounds with reported biological activities. The reaction of the aniline with a substituted salicylic acid, such as 3,5-diiodosalicylic acid, in the presence of a coupling agent like phosphorus trichloride, results in the formation of the corresponding N-salicylanilide.

Another important reaction for derivatization is the formation of Schiff bases (imines). This is achieved by the condensation reaction of the primary amino group of the aniline with an aldehyde or a ketone. For example, refluxing this compound with an aldehyde, such as 5-nitro-2-thiophene-carboxaldehyde, in a suitable solvent like ethanol, leads to the formation of the corresponding N-((5-nitrothiophen-2-yl)methylene)aniline derivative.

The synthesis of these and other derivatives allows for the systematic modification of the parent molecule's structure. By varying the substituents on the acyl or imine moiety, researchers can investigate how these changes affect the biological activity of the resulting compounds, thereby establishing a structure-activity relationship.

| Derivative Type | Reactant | Reaction Condition | Resulting Functional Group |

| Amide (Salicylanilide) | 3,5-Diiodosalicylic acid / PCl3 | Heating in xylene | Amide |

| Schiff Base (Imine) | 5-Nitro-2-thiophene-carboxaldehyde | Refluxing in ethanol | Imine |

Biological Activities and Preclinical Evaluation of 3 Chloro 4 4 Chloro 3,5 Dimethylphenoxy Aniline Analogues

Modulation of Enzyme Function and Binding

Enzyme Inhibition Profiles (e.g., Trypanosoma cruzi CYP51 inhibition by related compounds)

Research into the biological activities of phenoxy aniline (B41778) derivatives has revealed potential inhibitory effects on crucial enzymes in pathogenic organisms. While direct studies on 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline are not extensively documented in publicly available literature, the activity of structurally similar compounds provides a basis for potential areas of investigation. A key target that has emerged for related molecules is the enzyme sterol 14α-demethylase (CYP51), particularly in the context of parasitic infections such as Chagas disease, caused by Trypanosoma cruzi. nih.govnih.gov

CYP51 is a vital enzyme in the biosynthesis of sterols, which are essential components of the cell membranes of fungi and protozoa. nih.gov Inhibition of this enzyme disrupts the integrity of the parasite's cell membrane, leading to cell death. nih.gov This mechanism is the basis for the action of many antifungal and antiparasitic drugs. nih.govplos.org High-throughput screening of various small molecules has identified diverse chemical structures that can bind to and inhibit T. cruzi CYP51. nih.gov Although specific inhibition data for this compound against T. cruzi CYP51 is not available, the general class of substituted phenoxy anilines has been explored for activity against various parasitic enzymes.

For instance, the related compound 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) has been investigated for its antiplasmodial activity, which involves inhibiting the Plasmodium enoyl acyl carrier protein reductase, an entirely different enzyme and parasite. nih.gov This highlights that minor structural modifications, such as the presence and position of methyl groups on the phenoxy ring, can significantly alter the enzymatic targets and biological activities of these compounds.

The potential for CYP51 inhibition by aniline derivatives is an active area of research. Studies have shown that both azole and non-azole compounds can act as potent inhibitors of T. cruzi CYP51. plos.orgresearchgate.netcornell.edu The exploration of diverse chemical scaffolds is crucial for the development of new therapeutic agents with improved efficacy and selectivity. nih.gov

Characterization of Binding Affinities and Kinetics for Molecular Targets

The binding affinity and kinetics of a compound with its molecular target are critical determinants of its biological activity. For enzyme inhibitors, these parameters provide insight into the potency and mechanism of action. While specific binding affinity and kinetic data for this compound are not detailed in the available research, general principles of enzyme-inhibitor interactions can be discussed in the context of related compounds targeting enzymes like T. cruzi CYP51.

The interaction between an inhibitor and an enzyme's active site is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific chemical structure of the inhibitor dictates its ability to fit within the active site and form these interactions. For example, in the case of CYP51 inhibitors, the presence of a nitrogen-containing heterocycle is often crucial for coordinating with the heme iron atom in the enzyme's active site, a key interaction for potent inhibition. researchgate.netcornell.edu

The binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The kinetics of inhibition can be determined through enzyme assays that measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and inhibitor. These studies can reveal whether the inhibition is competitive, non-competitive, or uncompetitive, providing further details about the inhibitor's mechanism.

Cellular Receptor Interactions and Signaling Pathway Influence

Receptor Binding Assays and Signaling Cascade Analysis

Information regarding the specific interaction of this compound with cellular receptors and its influence on signaling cascades is not available in the current body of scientific literature. Research on this specific compound has not yet elucidated its receptor binding profile or its effects on intracellular signaling pathways.

Impact on Cellular Mechanisms (e.g., gene expression)

There is currently no published research detailing the impact of this compound on cellular mechanisms such as gene expression.

Antimicrobial Research Potential (In Vitro Studies)

While direct in vitro antimicrobial studies on this compound are not specifically reported, the broader class of halogenated phenoxy aniline derivatives has been a subject of interest in the search for new antimicrobial agents. The antimicrobial potential of such compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

For example, a related compound, 3-chloro-4-(4-chlorophenoxy)aniline, has been evaluated for its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov These studies demonstrated that the compound could inhibit the growth of the parasite in vitro. nih.gov The mechanism of action for some related salicylanilide (B1680751) derivatives has been linked to activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. nih.gov

The general structure of chloroaniline derivatives has been incorporated into various synthetic compounds with the aim of discovering new antimicrobial activities. For instance, derivatives of 4-fluoro-3-chloro aniline have been used to synthesize fluoro benzothiazoles with potential antimicrobial properties. Similarly, other acetamide (B32628) derivatives containing a chloroaniline moiety have been investigated for their antibacterial activity against Klebsiella pneumoniae. scielo.br

These examples from related chemical classes suggest that this compound could be a candidate for future in vitro antimicrobial screening against a panel of clinically relevant bacteria and fungi. The specific substitution pattern, including the two chlorine atoms and the dimethylphenoxy group, would be expected to influence its spectrum of activity and potency.

Below is a hypothetical interactive data table illustrating how in vitro antimicrobial data for such a compound might be presented.

| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|---|

| Staphylococcus aureus | Positive | Data Not Available | Data Not Available | Data Not Available |

| Escherichia coli | Negative | Data Not Available | Data Not Available | Data Not Available |

| Pseudomonas aeruginosa | Negative | Data Not Available | Data Not Available | Data Not Available |

| Candida albicans | N/A (Fungus) | Data Not Available | Data Not Available | Data Not Available |

Antibacterial Spectrum of Activity

Analogues of this compound, particularly those belonging to the broader class of diphenylamine (B1679370) and diphenyl ether derivatives, have demonstrated notable antibacterial activity against a range of pathogenic bacteria. While specific data on this compound is limited, studies on related structures provide insights into their potential antibacterial spectrum.

Research into novel chalcone (B49325) derivatives incorporating a diphenyl ether moiety has shown considerable potency in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, certain synthesized compounds exhibited superior antibacterial activity compared to the lead chalcone, with Minimum Inhibitory Concentration (MIC) values indicating significant efficacy. One particular compound featuring two diphenyl ether moieties displayed outstanding performance with MIC values of 25.23 µM for Staphylococcus aureus and 33.63 µM for Escherichia coli and Pseudomonas aeruginosa.

Furthermore, a series of biphenyl (B1667301) and dibenzofuran (B1670420) derivatives were designed and synthesized, with several compounds exhibiting potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. Notably, some of these compounds showed inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 3.13 µg/mL. mdpi.com Other studies on quinoxaline (B1680401) derivatives have also highlighted the antibacterial potential of molecules incorporating anilino groups, with some compounds showing significant activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Selected Diphenyl Ether and Aniline Analogues

| Compound Type | Bacterium | MIC |

|---|---|---|

| Diphenyl ether chalcone analogue | Staphylococcus aureus | 25.23 µM |

| Diphenyl ether chalcone analogue | Escherichia coli | 33.63 µM |

| Diphenyl ether chalcone analogue | Pseudomonas aeruginosa | 33.63 µM |

| Biphenyl derivative | Methicillin-resistant Staphylococcus aureus | 3.13 µg/mL |

| Quinoxaline derivative | Staphylococcus aureus | - |

| Quinoxaline derivative | Bacillus subtilis | - |

| Quinoxaline derivative | Escherichia coli | - |

Antifungal Efficacy

Extracts from cultures of Candida species have demonstrated antifungal activity against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes, with MICs ranging from 31.2 to 2000 µg/mL. researchgate.net This indicates that complex organic molecules, potentially including structures related to diphenylamines, can inhibit fungal growth.

Studies on N-substituted phthalimide (B116566) derivatives have also shown antifungal properties against various Candida species. One such derivative, N-butylphthalimide, was found to be particularly potent, with an MIC of 100 µg/ml against both fluconazole-resistant and fluconazole-sensitive Candida albicans and Candida parapsilosis. frontiersin.org Although structurally distinct, these findings highlight the potential for nitrogen-containing aromatic compounds to exhibit antifungal effects.

Table 2: Antifungal Activity of Selected Compound Classes against Relevant Fungi

| Compound/Extract | Fungal Species | MIC Range |

|---|---|---|

| Candida culture extracts | Trichophyton rubrum | 31.2 – 2000 µg/mL |

| Candida culture extracts | Trichophyton mentagrophytes | 31.2 – 2000 µg/mL |

| N-butylphthalimide | Candida albicans | 100 µg/mL |

| N-butylphthalimide | Candida parapsilosis | 100 µg/mL |

Antiparasitic Activity

Analogues of this compound have been investigated for their activity against various parasites, with a particular focus on Trypanosoma cruzi, the causative agent of Chagas disease. The diphenylamine scaffold has served as a template for the development of potent antiparasitic agents.

Research has shown that certain stilbene (B7821643) and terphenyl compounds exhibit potent antiparasitic activity against both the epimastigote and intracellular amastigote forms of T. cruzi. mdpi.com While not direct analogues, this demonstrates the potential of aromatic compounds to interfere with the parasite's life cycle.

More directly related, studies on xanthine (B1682287) analogues have been shown to suppress T. cruzi infection in vitro by targeting the parasite's phosphodiesterases. semanticscholar.org Furthermore, the development of piperazine (B1678402) analogues of fenarimol (B1672338) has been pursued as inhibitors of T. cruzi, indicating that nitrogen-containing heterocyclic structures can be effective. dndi.org Computational studies have also been employed to identify potential inhibitors of T. cruzi trans-sialidase, a key enzyme in the parasite's infectivity. mdpi.com These approaches highlight the diverse strategies being used to develop new treatments for Chagas disease, with diphenylamine-like structures holding promise as starting points for inhibitor design.

Anticancer Research Potential (In Vitro Studies)

The diphenylamine and diphenyl ether framework is a recurring motif in a multitude of compounds investigated for their anticancer properties. Analogues of this compound have been synthesized and evaluated against various cancer cell lines, often demonstrating significant cytotoxic activity.

For instance, a series of 1,3,4-oxadiazole (B1194373) derivatives possessing a diphenylamine moiety were synthesized and screened for their anticancer activity against HT29 (colon cancer) and MCF7 (breast cancer) cell lines. nih.gov Several of these compounds exhibited potent cytotoxicity, with IC50 values in the low micromolar range, particularly against the HT29 cell line. nih.gov

In another study, diphenylamine-based estrogen receptor (ER) antagonists were designed. nih.gov One compound, in particular, showed potent antiestrogenic activity in the MCF-7 cell line with an IC50 of 1.3×10⁻⁷ M, being ten times more potent than tamoxifen. nih.gov Furthermore, a study on 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) derivatives, which share a similar aniline core, revealed that one compound had twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines. ssrn.com

Research on a new Dishevelled 1 inhibitor, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, which contains a 3,5-dimethylphenyl group, showed it inhibited the growth of HCT116 cells with an EC50 of 7.1 ± 0.6 μM. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Diphenylamine Analogues

| Compound Type | Cell Line | Activity (IC50/EC50) |

|---|---|---|

| 1,3,4-Oxadiazole with diphenylamine moiety | HT29 (Colon Cancer) | 1.3 - 2.0 µM |

| Diphenylamine-based ER antagonist | MCF-7 (Breast Cancer) | 1.3×10⁻⁷ M |

| 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivative | HL-60, K-562, MCF-7, A498 | Twice the activity of Imatinib |

| Dishevelled 1 inhibitor | HCT116 (Colon Cancer) | 7.1 ± 0.6 μM |

Applications in Ligand Design for Specific Biological Targets

The diphenylamine scaffold has proven to be a versatile template in ligand design, enabling the development of molecules that can selectively interact with specific biological targets. The conformational flexibility and the ability to introduce various substituents on the phenyl rings allow for the fine-tuning of binding affinities and specificities.

One area of application is in the design of enzyme inhibitors. For example, the 3-chloro-4-fluorophenyl motif has been leveraged to identify inhibitors of tyrosinase from Agaricus bisporus. mdpi.com This suggests that halogenated phenyl groups, similar to those in this compound, can play a crucial role in binding to the active site of enzymes.

Furthermore, diphenylamine derivatives have been explored as ligands for receptors. A structure-activity relationship study of diphenylamine-based estrogen receptor (ER) antagonists demonstrated that the diphenylamine skeleton is a versatile privileged structure for designing ER ligands. nih.gov The strategic placement of basic alkylamino side chains on the diphenylamine core led to potent antagonistic activity. nih.gov

The use of biophysical screening methods, such as differential scanning fluorimetry and fluorescence polarization, has facilitated the discovery of small-molecule ligands that bind to protein targets. nih.gov The diphenylamine framework is well-suited for such screening campaigns due to its synthetic tractability and the potential for diverse chemical modifications.

Agricultural Research Applications

Derivatives of diphenylamine and diphenyl ether have long been of interest in agricultural research, primarily for their potential as pesticides, including herbicides and fungicides. Diphenylamine itself is used as a plant growth regulator to control storage scald on apples. epa.gov

A series of novel diphenyl ether derivatives containing unsaturated carboxylates were designed and synthesized for their herbicidal activity. nih.gov Certain compounds exhibited good herbicidal activities against velvetleaf, with one candidate showing high protoporphyrinogen (B1215707) IX oxidase inhibition and good selectivity for soybean with low toxicity to mammals. nih.gov

In another study, novel diphenyl ether derivatives containing a five-membered heterocycle were synthesized and found to have good PPO inhibitory activity, a key target for herbicides. nih.gov One compound, in particular, showed an IC50 value approximately three times better than the commercial herbicide oxyfluorfen. nih.gov The environmental fate of anilide and aniline herbicides in soils has also been a subject of study to understand their persistence and degradation.

The development of chlorinated pesticides has been a significant area of research, and while many older compounds have been phased out due to environmental concerns, the search for new, effective, and safer alternatives continues. researchgate.net The structure of this compound, with its chlorinated phenyl rings, aligns with the structural features of many known agrochemicals.

Molecular and Cellular Mechanism of Action Studies

Identification and Validation of Molecular Targets

There is currently no publicly available research detailing the identification and validation of specific molecular targets for 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline.

Direct Binding Assays with Purified Biomolecules

No studies have been published that report the use of direct binding assays to investigate the interaction of this compound with any purified biomolecules. Consequently, there is no data on its binding affinity or kinetics with potential protein targets.

Phenotypic Screening and Target Deconvolution Strategies

While phenotypic screening and subsequent target deconvolution are common strategies in drug discovery, there is no evidence in the scientific literature of these approaches being applied to this compound to identify its mechanism of action.

Investigation of Cellular Pathways and Processes

Investigations into the impact of this compound on cellular pathways and processes have not been reported in published research.

Cell Growth and Viability Assays (e.g., T. cruzi replication inhibition)

No studies were found that specifically assess the effect of this compound on the growth and viability of cells, including the parasite Trypanosoma cruzi. Therefore, no data on its potential inhibitory effects on T. cruzi replication are available.

Analysis of Cellular Uptake and Distribution

There is no available information regarding the cellular uptake, accumulation, or subcellular distribution of this compound.

Transcriptomic and Proteomic Profiling for Pathway Perturbations

No transcriptomic or proteomic studies have been published that analyze the global changes in gene or protein expression in cells treated with this compound. As a result, its impact on cellular pathways at the molecular level remains unknown.

Elucidation of Biochemical Effects and Metabolic Regulation

No public data is available.

Structure Activity Relationship Sar and Rational Design

Systematic Exploration of Chemical Space through Analog Synthesis

The core structure of 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline consists of three key domains amenable to modification: the aniline (B41778) ring, the phenoxy moiety, and the ether linkage. Systematic synthesis and evaluation of analogs with variations in these regions have provided crucial insights into the structural requirements for activity.

The aniline ring (referred to as the A-ring) is a critical component of the pharmacophore, and its substitution pattern significantly modulates activity. The parent compound features a chlorine atom at the 3-position.

Halogen Substitutions : The nature and position of halogen atoms on the aniline ring are pivotal. Studies on related 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline derivatives, which share the substituted aniline motif, have shown that small, hydrophobic substituents like chlorine and bromine in the meta position often enhance inhibitory activity. mdpi.com In some series of antibacterial agents, chloro-substitution resulted in compounds with higher activity compared to fluoro-derivatives. longdom.org This suggests that the electronic and steric properties of the halogen are finely tuned for optimal interaction with the biological target.

Methyl and Trifluoromethyl Groups : The introduction of other groups has also been explored. Alkyl groups, such as methyl, can influence activity through steric and hydrophobic effects. More potent effects are often seen with strongly electron-withdrawing groups. For instance, the trifluoromethyl (CF3) group, a well-known bioisostere of a methyl group, has been shown to be a feature of potent growth inhibitors in various microbial strains when substituted on a phenyl ring. longdom.org The placement of such groups is crucial; for example, in dual inhibitors of EGFR and VEGFR2, meta and para substitutions with small hydrophobic groups (-Cl, -CH3) led to high activity, whereas ortho-substitution was detrimental. mdpi.com

Table 1: Effect of Aniline Ring (A-Ring) Substitutions on Relative Biological Activity of Diaryl Ether Analogs

The phenoxy moiety (the B-ring) provides another critical surface for interaction and modification. The parent compound has a chlorine at the 4-position and two methyl groups at the 3- and 5-positions.

Halogen and Alkyl Groups : The existing 4-chloro and 3,5-dimethyl substitutions contribute to the compound's hydrophobic and steric profile. Research on B-ring modified diaryl ether inhibitors has demonstrated that these substituents have a major impact on enzymatic inhibition efficiency. chemrxiv.org

Hydrogen-Bonding Groups : A consistent trend observed in studies of diaryl ether inhibitors is that substituting the 4-position of the B-ring with a good hydrogen bond acceptor (HBA) group leads to a significant increase in inhibitory activity. chemrxiv.org This suggests a key interaction, possibly with a serine residue in a target enzyme's active site. chemrxiv.org

Polar and Methoxy (B1213986) Groups : In an effort to reduce the high lipophilicity that can hinder bioavailability, analogs incorporating more polar functionalities such as amino, nitro, or amide groups on the B-ring have been synthesized. nih.gov In some cases, these modifications maintained comparable biological activity while improving physicochemical properties. nih.gov Conversely, the introduction of a methoxy group, another common substituent, has been shown in some antibacterial diaryl ether series to significantly decrease potency, indicating that simple electron-donating properties are not universally beneficial. longdom.org

Table 2: Effect of Phenoxy Moiety (B-Ring) Substitutions on Relative Biological Activity

The ether oxygen atom connecting the two aryl rings is a key structural feature, but it is not immutable. The strategy of bioisosteric replacement, where one functional group is exchanged for another with similar physical or chemical properties, is often employed to modulate a molecule's characteristics. cambridgemedchemconsulting.comu-tokyo.ac.jp

Common bioisosteres for the ether linkage (-O-) in diaryl systems include:

Thioether (-S-) : Replacing the oxygen with a sulfur atom is a common isosteric substitution. Diaryl thioethers are known to be selective inhibitors of enzymes like COX-2, indicating that the thioether linkage is well-tolerated and can preserve or enhance biological activity within this chemical space. researchgate.net

Sulfoxide (-SO-) and Sulfone (-SO2-) : Further oxidation of the thioether linkage provides groups with increased polarity and hydrogen bonding capability, which can alter solubility and target engagement.

Methylene (B1212753) (-CH2-) : Replacing the ether oxygen with a methylene group removes the hydrogen-bond accepting capability and alters the bond angle and rotational freedom between the rings. Studies on diaryl compounds where the length of the bridge between rings was varied (from zero to four carbons) have shown that an optimal separation distance often exists for maximal activity, highlighting the importance of the linker in correctly positioning the two aryl moieties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a compound with its biological activity. For diaryl ether anilines, QSAR helps to rationalize observed SAR data and predict the activity of novel, unsynthesized compounds. nih.gov

Predictive QSAR models are developed using a dataset of compounds with known biological activities. Various statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that links molecular descriptors to activity. chemmethod.com More advanced, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. These techniques generate 3D models that visualize the favorable and unfavorable steric, electrostatic, and hydrophobic regions around the molecule, providing a powerful tool for rational drug design. nih.govmdpi.com The statistical robustness and predictive power of these models are rigorously assessed using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). mdpi.comresearchgate.net

The power of QSAR lies in identifying the key physicochemical descriptors that govern biological activity. For diaryl ether anilines and related structures, several classes of descriptors have been shown to be important.

Hydrophobicity/Lipophilicity : Often represented by logP (the logarithm of the partition coefficient), this descriptor is crucial. While a certain level of lipophilicity is required for membrane permeability, excessively high logP values can lead to poor bioavailability. nih.govresearchgate.net The presence of chlorine atoms and alkyl groups generally increases lipophilicity. researchgate.net

Electronic Properties : Descriptors related to the electronic nature of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied (EHOMO) and lowest unoccupied (ELUMO) molecular orbitals, are frequently correlated with activity. researchgate.net The presence of electron-withdrawing groups like halogens or nitro groups significantly impacts these parameters. researchgate.net

Steric and Topological Descriptors : These descriptors quantify the size, shape, and branching of a molecule. In one study on diarylpyrazole analogs, a 3D molecular representation descriptor (Mor17v) was found to be a key determinant of activity. doi.org A hydrophilic factor (Hy), which empirically counts hydrophilic groups, also contributed positively to the model, underscoring the need for a balance between hydrophobic and hydrophilic features. doi.org

Table 3: Key Physicochemical Descriptors and Their General Correlation with Activity in Diaryl Ether Aniline Analogs

Binding Affinity and Selectivity Optimization of Derivatives (e.g., Mcl-1 inhibitors)

The rational design of selective and high-affinity inhibitors targeting the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) often incorporates the this compound moiety as a key structural element. This fragment plays a crucial role in binding to the Mcl-1 protein, and modifications to other parts of the molecule, guided by its interaction, have led to the development of potent and selective inhibitors.

In the structure-guided design of Mcl-1 inhibitors, the 3,5-dimethyl-4-chlorophenoxy group, a core component of the titular compound, is known to sit deep within the P2 hydrophobic pocket of the Mcl-1 protein. acs.org This interaction is characterized by an edge-to-face π-stacking with a key phenylalanine residue (Phe270), which anchors the molecule to this specific region of the protein. acs.org

Starting from initial lead compounds, structure-activity relationship (SAR) studies have focused on optimizing other regions of the inhibitor scaffold to enhance binding affinity and cellular potency. For instance, in a series of inhibitors featuring the 3,5-dimethyl-4-chlorophenoxy propyl moiety, modifications were made to an indole (B1671886) "headpiece" of the molecule. acs.org It was discovered that the introduction of electron-donating groups on the indole ring improved binding affinity. This enhancement is partly attributed to a cation-π interaction between the indole moiety and an arginine residue (Arg263) in the Mcl-1 binding groove. acs.org

Further optimization efforts explored the substitution pattern on this indole ring. While only small substituents (such as methyl, ethyl, or methoxy groups) at the indole 4-position were found to maintain good binding affinity, the 5-position offered a vector for more significant modifications. acs.org A notable improvement was observed with a 4,5-dimethoxy substituted compound (Compound 18 ), which showed a five-fold increase in cellular potency compared to a derivative with a single 5-methoxy group (Compound 10 ). acs.org Despite these modifications to the indole portion, the derivatives maintained very tight binding to the Mcl-1 protein, with binding affinities in the picomolar range. acs.org This demonstrates that the core interactions provided by the (R)-methyl-dihydropyrazinoindolone and the 3,5-dimethyl-4-chlorophenoxy groups provide a stable and high-affinity anchor, allowing for fine-tuning of potency through peripheral substitutions. acs.org

| Compound | Modifications (Relative to Core Scaffold) | Mcl-1 Binding Affinity (TR-FRET, Ki) | Cellular Potency (NCI-H929, GI₅₀) |

|---|---|---|---|

| Compound 9 | Initial Lead Compound | Data not specified | Data not specified |

| Compound 10 | 5-methoxy on indole | ~90-280 pM range | ~185 nM |

| Compound 18 | 4,5-dimethoxy on indole | ~90-280 pM range | 37 nM |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a critical factor in the design and activity of Mcl-1 inhibitors that incorporate the bulky this compound scaffold. The primary stereochemical feature arising from the use of this and similar bulky biaryl fragments is atropisomerism—a form of axial chirality that results from hindered rotation around a single bond. nih.gov

In the context of Mcl-1 inhibitors, the bond connecting the aniline-derived moiety to another aromatic system, such as an indole core, can be subject to restricted rotation due to the presence of ortho-substituents. acs.org This steric hindrance creates a high-energy barrier to rotation, leading to the existence of stable, non-interconverting rotational isomers, or atropisomers. nih.govresearchgate.net The introduction of this hindered biaryl axis has been a key strategy for conferring high selectivity for Mcl-1 over other Bcl-2 family proteins. nih.gov

For example, the introduction of a 1,3,5-trimethylpyrazole (B15565) substituent onto an inhibitor's core indole generates an ortho–ortho'-substituted biaryl C–C bond with hindered rotation. acs.org When this feature is combined with another stereocenter within the molecule, such as an (R)-methyl group on a piperazinone ring, the resulting atropisomers become diastereomeric. acs.org These diastereomers can be separated using techniques like high-performance liquid chromatography (HPLC) and are often found to be thermally stable, with no interconversion observed even at elevated temperatures. nih.gov

Interestingly, in at least one reported series of Mcl-1 inhibitors, both the (M) and (P) atropisomers were found to exhibit similar binding affinity to Mcl-1 and comparable activity in cell-based growth inhibition assays. nih.gov This suggests that for certain scaffolds, the precise orientation of the atropisomeric axis may not be the dominant factor for potency, as long as the key binding groups, like the 3,5-dimethyl-4-chlorophenoxy moiety, are correctly positioned in the Mcl-1 binding pockets. However, the presence of atropisomerism itself is crucial for achieving the desired selectivity profile. nih.gov The ability to understand, predict, and control the stability and interconversion rate of these atropisomers is of significant importance for the development of drug candidates with consistent and reliable pharmacological properties. nih.govresearchgate.net

Advanced Research Methodologies and Computational Chemistry

Spectroscopic Characterization Techniques for Derivatives

Spectroscopic methods are fundamental tools for confirming the chemical identity, structure, and purity of newly synthesized derivatives of "3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline".

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of organic molecules, including Mcl-1 inhibitors. acs.org By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the molecular skeleton and the connectivity of atoms.

In the characterization of derivatives, ¹H NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. For instance, the chemical shifts of aromatic protons can confirm the substitution pattern on the aniline (B41778) and phenoxy rings, while the integration of signals corresponds to the number of protons in a given environment. nih.govresearchgate.net ¹³C NMR provides information on the carbon framework of the molecule. nih.govijcce.ac.ir Advanced 2D NMR techniques, such as HSQC, are used in fragment-based screening to observe how small molecules bind to the Mcl-1 protein by monitoring chemical shift perturbations in the protein's backbone amide residues. nih.govrsc.org This method confirms direct binding and can map the binding site on the protein surface. nih.govnih.gov

Table 1: Representative ¹H NMR Spectroscopic Data for a Substituted Aniline Derivative This table is illustrative and provides typical chemical shift ranges for key functional groups found in related structures.

| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amine (N-H) | 3.5 - 5.0 | Broad Singlet |

| Aromatic (C-H) | 6.5 - 8.5 | Multiplet, Doublet |

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are complementary techniques used for molecular fingerprinting. IR spectroscopy is used to identify the presence of specific functional groups within a molecule. nih.gov The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of specific bonds. For derivatives of "this compound," IR spectra would confirm the presence of N-H stretching vibrations for the aniline group, C-O-C stretching for the ether linkage, and C-Cl stretching for the halogen substituents. nih.govnist.gov

Mass spectrometry provides the exact molecular weight of the compound, which is a critical step in confirming its identity. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This technique is also used to confirm covalent modification of target proteins, such as Mcl-1, by inhibitor molecules. nih.gov

Table 2: Key Spectroscopic Data for Characterization This table illustrates the type of data obtained from IR and MS analyses for a hypothetical derivative.

| Analytical Technique | Observation | Interpretation |

|---|---|---|

| Infrared (IR) Spectroscopy | Bands at ~3400 cm⁻¹, ~1240 cm⁻¹, ~750 cm⁻¹ | N-H stretch (amine), C-O-C stretch (ether), C-Cl stretch (chloro) |

Crystallographic Analysis of Compound-Biomolecule Complexes (for related Mcl-1 inhibitors)

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of a molecule or a molecular complex. In the context of Mcl-1 inhibitors, co-crystal structures of these compounds bound to the Mcl-1 protein are invaluable for understanding the precise molecular interactions that drive binding affinity and selectivity. nih.govacs.org

These crystallographic studies reveal how inhibitors fit into the BH3-binding groove of Mcl-1, a surface typically involved in protein-protein interactions. researchgate.netmdpi.com Analysis of Mcl-1 in complex with various inhibitors has shown that ligands occupy four key hydrophobic pockets (P1, P2, P3, and P4) within this groove. researchgate.net For example, the 3,5-dimethyl-4-chlorophenol moiety present in many potent inhibitors, including analogues of the subject compound, often occupies an induced P2 pocket. acs.org The crystal structures also highlight crucial hydrogen bonding interactions, such as with the side chain of residue Arginine 263 (Arg263), which is a key element for high-affinity binding. rsc.orgresearchgate.net This detailed structural information validates design strategies and provides a roadmap for further optimization of inhibitor potency and selectivity. nih.govbiocentury.com

Table 3: Published PDB Codes for Mcl-1 in Complex with Various Inhibitors

| PDB Code | Mcl-1 Inhibitor | Key Finding |

|---|---|---|

| 5LOF | S63845 | Shows inhibitor occupying key hydrophobic pockets. researchgate.net |

| 6FS0 | AZD5991 | Details interactions within the BH3 binding groove. researchgate.net |

| 6OQB | AM-8621 | Illustrates binding mode of a distinct chemical scaffold. researchgate.net |

| 5VKC | A-1210477 | Reveals interactions of a lead compound with Mcl-1 hot spots. researchgate.net |

In Silico Investigations

Computational chemistry, or in silico investigation, plays a crucial role in modern drug discovery by predicting and explaining the behavior of molecules at an atomic level. These methods are used to screen large libraries of compounds, predict binding affinities, and understand the dynamic nature of ligand-receptor interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, e.g., Mcl-1). ssrn.comssrn.com The primary goal of docking is to predict the binding mode and affinity of a ligand. asiapharmaceutics.info For Mcl-1 inhibitors, docking simulations place candidate molecules into the BH3 binding groove of the Mcl-1 protein structure, which is often obtained from X-ray crystallography (e.g., PDB ID: 2MHS). nih.gov The program then calculates a score that estimates the binding energy, with lower energy scores typically indicating a more favorable interaction. ssrn.com

This method is instrumental in virtual screening campaigns to identify potential new Mcl-1 inhibitors from large compound databases. nih.gov It also helps rationalize structure-activity relationships (SAR) by showing how small chemical modifications to a lead compound, such as derivatives of "this compound," might improve or alter its interactions with key residues in the binding pocket. ssrn.com

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked conformation and explore different binding conformations that may not be predicted by docking alone. mdpi.comnih.gov

Table 4: Applications of Molecular Dynamics Simulations in Mcl-1 Inhibitor Research

| MD Simulation Analysis | Purpose | Key Insight Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | To assess the stability of the protein-ligand complex over time. nih.gov | Confirms that the inhibitor remains stably bound in the binding pocket. |

| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the protein upon ligand binding. | Highlights dynamic regions of Mcl-1 that may be important for binding. |

| Binding Free Energy Calculation (e.g., MM-PBSA) | To estimate the binding affinity between the inhibitor and Mcl-1. nih.govnih.gov | Ranks compounds based on predicted affinity and identifies key energetic contributions (e.g., van der Waals, electrostatic). nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful theoretical microscope for elucidating the electronic structure and predicting the reactivity of molecules. For the compound this compound, these computational methods, particularly Density Functional Theory (DFT), would provide invaluable insights into its molecular properties. While specific experimental and computational studies on this exact molecule are not extensively available in the public domain, we can outline the theoretical framework and the nature of the data that such a study would produce.

A typical computational analysis would begin with the optimization of the molecule's geometry, determining the most stable three-dimensional arrangement of its atoms. This optimized structure is the foundation for all subsequent calculations of its electronic properties. Key parameters derived from these calculations include the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential map.

One of the most critical aspects of quantum chemical calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions with negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas with positive potential (colored in blue) are prone to nucleophilic attack. This information is vital for predicting how the molecule will interact with other chemical species.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated from the HOMO and LUMO energies. These global reactivity indices provide a quantitative measure of the molecule's reactivity.

While detailed, specific data tables for this compound are not available in the retrieved search results, a hypothetical representation of such data is presented below to illustrate the output of quantum chemical calculations. The values in the tables are placeholders and are intended to be representative of what a DFT study might reveal.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.64 |

Table 2: Hypothetical Global Reactivity Descriptors

| Descriptor | Value |

| Electronegativity (χ) | 3.55 |

| Chemical Hardness (η) | 2.32 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.72 |

These tables would be instrumental in comparing the reactivity of this compound with other related compounds and in understanding its potential chemical behavior in various reactions. The insights gained from such quantum chemical calculations are fundamental for designing new molecules with desired properties and for elucidating reaction mechanisms at the atomic level.

Future Directions and Emerging Research Avenues

Identification of Novel Biological Targets for 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline Analogues

The core structure of this compound serves as a versatile scaffold for the development of targeted therapeutic agents. A significant area of ongoing research is the identification of novel biological targets for analogues derived from this parent compound. By modifying the peripheral chemical groups, researchers can systematically alter the molecule's shape, electronic distribution, and physicochemical properties to engage with a variety of biological macromolecules.

One promising direction is the continued investigation of kinase inhibition. For instance, related structures, such as 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) derivatives, have been evaluated for their potential as BCR-ABL kinase inhibitors, which are crucial in the context of certain cancers scilit.com. Future work will likely expand this to a broader range of kinases implicated in oncogenesis, inflammation, and metabolic disorders. The diaryl ether linkage is a key structural motif in many known kinase inhibitors, and systematic screening of analogues against diverse kinase panels could reveal unexpected and potent activities.

Beyond kinases, researchers are exploring other enzyme families and receptor classes. The structural alerts within the molecule may suggest potential interactions with G-protein coupled receptors (GPCRs), nuclear receptors, or enzymes involved in metabolic pathways. Computational methods, such as molecular docking and pharmacophore modeling, are instrumental in prioritizing which analogues to synthesize and which biological targets to screen them against, thereby accelerating the discovery of novel therapeutic applications.

Development of More Efficient and Sustainable Synthetic Routes

While the synthesis of diaryl ether anilines is well-established, there is a continuous drive towards developing more efficient and environmentally benign manufacturing processes. nih.gov Traditional methods often rely on harsh reaction conditions, the use of toxic reagents, and generate significant chemical waste. Modern synthetic chemistry emphasizes "green" principles, aiming for higher atom economy, reduced energy consumption, and the use of safer solvents.

Catalytic Cross-Coupling Reactions: The use of advanced palladium or copper catalysts for the formation of the diaryl ether bond can proceed under milder conditions and with greater efficiency than classical Ullmann condensation reactions.

Flow Chemistry: Performing synthetic steps in continuous flow reactors can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processing. researchgate.net This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates.

Greener Solvents and Reagents: Research is ongoing to replace hazardous solvents like dimethylformamide (DMF) or chlorinated hydrocarbons with more sustainable alternatives such as water, ethanol, or ionic liquids. nih.govnih.gov Similarly, stoichiometric reducing agents for the nitro group, like iron powder, are being replaced by catalytic hydrogenation methods which produce only water as a byproduct. google.com

The table below summarizes a comparison of traditional versus emerging synthetic approaches that could be applied to the synthesis of the target compound and its analogues.

| Synthetic Step | Traditional Method | Emerging "Green" Method | Key Advantage |

| Diaryl Ether Formation | Ullmann Condensation (high temp, copper powder) | Palladium/Copper-Catalyzed C-O Coupling | Milder conditions, higher yields, broader substrate scope |

| Nitro Group Reduction | Stoichiometric metal (e.g., Fe, SnCl2) in acid | Catalytic Hydrogenation (e.g., Pt/C, H2) google.com | High atom economy, water as the only byproduct |

| Reaction Medium | High-boiling organic solvents (e.g., DMF) | Aqueous surfactant systems, bio-based solvents | Reduced environmental impact, improved safety nih.gov |

Integration with High-Throughput Screening Platforms (for related compounds)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds against specific biological targets. The integration of this compound analogues with HTS platforms is a critical step in unlocking their full therapeutic potential. By creating a focused library of related compounds with diverse substitutions, researchers can efficiently screen for activity against a wide array of targets.

This process involves:

Library Design and Synthesis: A collection of analogues is created, often using automated or parallel synthesis techniques, to explore a defined chemical space around the core scaffold.

Assay Development: Miniaturized, automated assays are developed to measure the effect of each compound on a specific biological process (e.g., enzyme activity, receptor binding, cell viability).